molecular formula C22H23N7O B611805 N-(2-(4-氨基-3-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)-2-甲基丙基)烟酰胺

N-(2-(4-氨基-3-(对甲苯基)-1H-吡唑并[3,4-d]嘧啶-1-基)-2-甲基丙基)烟酰胺

货号: B611805
分子量: 401.5 g/mol
InChI 键: LEBSTCDZKUSVOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

WEHI-345 是一种强效且选择性的受体相互作用蛋白激酶 2 (RIPK2) 抑制剂。其化学结构由 CAS 号 1354825-58-3 表示。 RIPK2 在免疫信号通路中起着至关重要的作用,特别是在寡聚化结构域 (NOD) 刺激后激活 NF-κB (核因子κB轻链增强子活化 B 细胞)

科学研究应用

WEHI-345 已在各个科学领域得到应用:

    免疫学和炎症研究: 研究 RIPK2 信号通路及其调节。

    药物开发: 作为免疫相关疾病的潜在治疗靶点。

作用机制

WEHI-345 的作用机制涉及抑制 RIPK2,从而影响 NF-κB 的激活。 通过延迟 RIPK2 的泛素化,它调节下游信号通路

安全和危害

The safety and hazards associated with this compound would depend on its biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

未来方向

The future research directions for this compound could include further investigation of its biological activity and potential therapeutic applications. Additionally, modifications could be made to its structure to improve its activity or reduce any potential side effects .

生化分析

Biochemical Properties

WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, WEHI-345 can inhibit the production of pro-inflammatory cytokines .

Cellular Effects

WEHI-345 has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, WEHI-345 reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .

Molecular Mechanism

The molecular mechanism of WEHI-345 involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .

Temporal Effects in Laboratory Settings

Despite only delaying NF-kB activation on NOD stimulation, WEHI-345 prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that WEHI-345 has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In induced chronic EAE C57BL/6 mice, treatment with WEHI-345 (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of WEHI-345 vary with different dosages in animal models .

Metabolic Pathways

WEHI-345 is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .

Subcellular Localization

The subcellular localization of WEHI-345 is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .

准备方法

合成路线: WEHI-345 的合成路线尚未在现有文献中明确披露。它是通过定制的化学工艺合成的。

反应条件: WEHI-345 合成的具体反应条件为专有技术。研究人员已使用专门的方法开发出这种化合物,但确切细节仍保密。

工业生产方法: 有关 WEHI-345 大规模工业生产方法的信息无法公开获取。作为一种研究化合物,它主要用于科学研究。

化学反应分析

WEHI-345 经历了与抑制 RIPK2 相关的特定反应。虽然未披露详细的反应机理,但强调其相互作用至关重要:

相似化合物的比较

WEHI-345 由于其对 RIPK2 的高特异性 (Kd = 46 nM) 而脱颖而出 。其他 RIP 激酶抑制剂包括 RIPK1、RIPK4 和 RIPK5,但 WEHI-345 在选择性方面仍然独一无二。

属性

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: WEHI-345 is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, WEHI-345 disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of WEHI-345 contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of WEHI-345, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to WEHI-345 when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on WEHI-345's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of WEHI-345 in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of WEHI-345 in inflammatory disease models. In a murine acute colitis model, WEHI-345 exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that WEHI-345 effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。